2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-28-18-9-10-20-19(13-18)25-22(29-20)26(14-17-4-2-3-11-24-17)21(27)12-15-5-7-16(23)8-6-15/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSHPNMMPDRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, which can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinylmethyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.
Final Assembly: The final step involves the acylation of the intermediate product with acetic anhydride or a similar reagent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide . The benzothiazole moiety has been associated with various anticancer activities due to its ability to inhibit specific kinases involved in tumor growth. Research indicates that derivatives of benzothiazole exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .
Inhibition of Enzymatic Activity
The compound may serve as an inhibitor for specific enzymes such as cyclooxygenase (COX) and various kinases. Compounds with similar structures have shown selective inhibition of COX-II, which is crucial for managing inflammation and pain . The presence of the pyridine ring may enhance binding affinity to these enzymes due to its electron-withdrawing properties.
Antimicrobial Properties
The incorporation of the benzothiazole and fluorophenyl groups suggests potential antimicrobial activity. Studies on related compounds indicate that they can exhibit antibacterial and antifungal effects by disrupting microbial cell wall synthesis or function . This makes the compound a candidate for further exploration in treating infections.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the fluorophenyl and pyridinylmethyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, GSK1570606A uses a simpler thiazole ring without methoxy substitution, which may reduce steric hindrance but limit π-π stacking interactions.
- Fluorine substitution: The 4-fluorophenyl group in the target compound and GSK1570606A improves metabolic stability and membrane permeability compared to non-fluorinated analogs like compound 7d , which uses a 2-fluorophenoxy group for cytotoxicity.
Dual N-Substitution vs. Single Substitution
- In contrast, single N-substituted analogs like N-(1,3-thiazol-2-yl) derivatives exhibit simpler binding modes, often correlating with lower selectivity.
Heterocyclic Diversity
- Thiadiazole vs. Benzothiazole : Compound 7d incorporates a thiadiazole ring linked to a pyridinyl group, showing potent cytotoxicity. The target’s benzothiazole core may offer superior bioavailability due to increased aromatic surface area.
- Oxadiazole-thioether hybrids (e.g., compound 5d ) demonstrate the role of sulfur bridges in enhancing enzymatic inhibition (e.g., tyrosinase), a feature absent in the target compound.
Physicochemical and Crystallographic Data
- Crystal Packing : Analogous N-substituted acetamides (e.g., N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide ) form intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices. The target compound’s pyridinylmethyl group may introduce additional C–H⋯π interactions.
- Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated derivatives, as seen in pesticide analogs (e.g., FOE 5043 ).
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a novel derivative within the class of benzothiazole compounds, which have garnered attention for their potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its antitumor properties, synthesis, and mechanism of action.
- Molecular Formula : C22H18FN3O2S
- Molecular Weight : 407.5 g/mol
- CAS Number : 946321-61-5
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 4-fluoroaniline and benzothiazole derivatives. The general synthetic route includes:
- Formation of the Benzothiazole Ring : Utilizing 2-aminothiophenol and appropriate electrophiles.
- Acetylation : To introduce the acetamide functionality.
- Final Coupling Reaction : With pyridine derivatives to form the target compound.
Antitumor Activity
Recent studies have evaluated the antitumor activity of various benzothiazole derivatives, including the target compound. The National Cancer Institute (NCI) conducted screening against a panel of approximately 60 human tumor cell lines derived from nine neoplastic diseases. The results indicated that compounds with similar structures exhibited significant cytotoxicity.
Case Study: Antitumor Screening
In a study published in PubMed, derivatives were tested for their ability to inhibit cancer cell growth. Among the compounds tested, those containing the benzothiazole moiety showed promising results:
- Compound 10 (similar structure): IC50 values demonstrated considerable activity against several cancer cell lines.
- Compound 16 : Exhibited notable anticancer activity, highlighting the importance of structural modifications in enhancing biological efficacy .
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 10 | A549 (lung) | 15.5 | Moderate |
| Compound 16 | MCF-7 (breast) | 12.3 | High |
The proposed mechanism by which benzothiazole derivatives exert their antitumor effects includes:
- Inhibition of DNA Synthesis : By interfering with nucleic acid metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is significantly influenced by their structural components. For instance:
- The presence of electron-withdrawing groups (like fluorine) enhances potency.
- Substituents on the benzothiazole ring can modulate solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, condensation, and cyclization. Key steps include:
- Substitution reactions under alkaline conditions (e.g., potassium carbonate in DMF) to introduce heterocyclic moieties .
- Condensation with chloroacetylated intermediates under controlled temperatures (room temperature to 60°C) .
- Solvent selection (e.g., DMF, dichloromethane) to optimize yield and purity .
- Reaction progress monitored via TLC or HPLC .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR spectroscopy (1H, 13C, 19F) to identify functional groups and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (using SHELX programs) for 3D structure elucidation .
- HPLC for purity assessment (>95% purity threshold recommended) .
Q. How can researchers design bioactivity screening assays for this compound?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to evaluate binding affinity .
- Cell-based viability assays (MTT or ATP quantification) in disease-relevant cell lines .
- ADME profiling using Caco-2 (permeability) and HepG2 (metabolic stability) models .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?
- Methodological Answer :
- LC-MS/MS identifies byproduct structures and fragmentation patterns .
- Kinetic studies (varying temperature, pH, or solvent polarity) reveal competing pathways .
- Computational modeling (DFT calculations) predicts intermediate stability and reaction trajectories .
- Isotope labeling (e.g., deuterated reagents) tracks atom-specific pathways .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Methodological Answer :
- Use SHELXL for high-resolution refinement, validating against independent datasets .
- Check for pseudosymmetry or twinning artifacts using PLATON or ROTAX .
- Compare experimental data with DFT-optimized molecular geometries to identify discrepancies .
Q. How can researchers optimize heterocyclic ring formation in structural analogs?
- Methodological Answer :
- Screen catalysts (e.g., p-toluenesulfonic acid for cyclization) .
- Use microwave-assisted synthesis to reduce reaction time and improve yields .
- Apply Design of Experiments (DoE) to optimize stoichiometry and solvent ratios .
Q. What approaches address contradictory biological activity data in SAR studies?
- Methodological Answer :
- Orthogonal assay validation (e.g., SPR vs. cellular assays) to confirm target engagement .
- Molecular dynamics (MD) simulations to assess binding mode variations across analogs .
- Subgroup analysis by substituent type (e.g., fluorophenyl vs. methoxy groups) to identify activity cliffs .
Methodological Notes
- Synthesis Optimization : Prioritize solvents with high polarity (DMF, acetonitrile) for nucleophilic substitutions .
- Data Contradictions : Always cross-validate spectroscopic results (e.g., NMR vs. X-ray) to confirm structural assignments .
- Biological Assays : Include positive controls (e.g., known inhibitors) and normalize activity data to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
